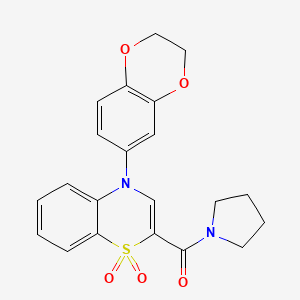

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Similar compounds have been shown to inhibit ache, which could suggest that this compound may also interact with ache or similar targets . The inhibition of AChE leads to an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .

Biochemical Pathways

Based on the potential target of action, it can be inferred that this compound may affect the cholinergic system by inhibiting ache and thereby modulating the levels of acetylcholine, a key neurotransmitter involved in many functions including muscle movement, heart rate, memory processing, and more .

Result of Action

If this compound acts similarly to other ache inhibitors, it may lead to an increase in acetylcholine levels at synapses, potentially enhancing cholinergic transmission and affecting various physiological functions such as muscle movement, learning and memory, and more .

Actividad Biológica

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex heterocyclic molecule that belongs to the benzothiazine family. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a synthesis of existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4, and it features a benzothiazine core fused with a benzodioxin moiety and a pyrrolidine side chain. The unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 388.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. A study by Maheshwari et al. (2015) highlights that certain benzothiazine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties

Benzothiazine derivatives have also been reported to possess antimicrobial activity. A study demonstrated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Benzothiazine derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a controlled laboratory setting, researchers evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A separate study tested the antimicrobial efficacy of the compound against Staphylococcus aureus using agar diffusion methods. The results showed a clear zone of inhibition at concentrations above 50 µg/mL, indicating strong antimicrobial activity comparable to standard antibiotics .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benzothiazine derivatives have been extensively studied for their therapeutic potential. The specific compound exhibits several promising pharmacological activities:

- Anticancer Activity : Research indicates that benzothiazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. The structural features of the compound may enhance its interaction with biological targets associated with cancer cell survival .

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains. Its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions contributes to its antimicrobial action .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of benzothiazine derivatives. They can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Applications in Drug Development

The unique structure of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione positions it as a valuable scaffold in medicinal chemistry:

Design of Novel Therapeutics

- The compound serves as a lead structure for the development of new drugs targeting various diseases. Modifications to its molecular structure can enhance potency and selectivity against specific targets.

Combination Therapies

- Due to its diverse mechanisms of action, this compound could be used in combination therapies to improve treatment outcomes for diseases such as cancer and infections .

Case Studies

Several studies have documented the applications and efficacy of benzothiazine derivatives:

Case Study 1: Anticancer Activity

A recent study demonstrated that a related benzothiazine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Another investigation reported that a derivative of this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a new antibiotic agent .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzothiazine Core

The electron-deficient benzothiazine-1,1-dione moiety facilitates nucleophilic attacks. For example:

Cyclization Reactions

The pyrrolidine-1-carbonyl group participates in cyclization under acidic or basic conditions:

| Substrate | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Benzothiazine derivative | H₂SO₄, reflux | Spirocyclic intermediates | Enhanced stereochemical complexity | |

| Acetylated intermediates | Ethanol, 80°C | 1,3-Diazaspiro[4.5]decane derivatives | Improved metabolic stability |

Hydrolysis and Decarbonylation

The pyrrolidine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Application | Notes | Source |

|---|---|---|---|---|

| 6M HCl, 100°C, 12 hrs | Free pyrrolidine + carboxylic acid | Functional group interconversion | Requires vigorous conditions | |

| NaOH (aq), RT, 24 hrs | Partial cleavage of amide bond | Intermediate for further derivatization | Limited to non-sterically hindered analogs |

Electrophilic Aromatic Substitution

The 2,3-dihydro-1,4-benzodioxin ring undergoes regioselective electrophilic substitution:

| Electrophile | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | C-5 position | 85% | |

| Bromination (Br₂/Fe) | DCM, RT, 1 hr | C-7 position | 78% |

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds:

| Substrate Region | Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Benzodioxin ring | H₂ (1 atm), Pd/C, ethanol, 25°C | Saturation of dioxin ring | High | |

| Pyrrolidine carbonyl | NaBH₄, MeOH, 0°C | Reduction to alcohol | Moderate |

Cross-Coupling Reactions

Suzuki-Miyaura coupling modifies the benzothiazine core:

| Coupling Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-functionalized derivatives | 60–70% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF, 60°C | Alkenyl-substituted analogs | 55% |

Photochemical Reactivity

UV irradiation induces unique transformations:

Key Limitations and Research Gaps

-

Steric hindrance : The pyrrolidine-1-carbonyl group limits reactivity at the benzothiazine C-2 position.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may decompose sensitive intermediates .

-

Uncharacterized intermediates : Transient species in photochemical reactions require advanced spectroscopic validation .

Propiedades

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-21(22-9-3-4-10-22)20-14-23(16-5-1-2-6-19(16)29(20,25)26)15-7-8-17-18(13-15)28-12-11-27-17/h1-2,5-8,13-14H,3-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWCKGSCWMECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.